molecular formula C11H8N2O B2592653 2'-Oxo-1',2'-dihydrospiro[cyclopropane-1,3'-indole]-5'-carbonitrile CAS No. 2093433-63-5

2'-Oxo-1',2'-dihydrospiro[cyclopropane-1,3'-indole]-5'-carbonitrile

Cat. No.: B2592653
CAS No.: 2093433-63-5
M. Wt: 184.198
InChI Key: JIDKODOLBDHNQC-UHFFFAOYSA-N
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Description

Structural Classification Within Spirocyclic Oxindoles

This compound belongs to the extensively studied class of spirocyclic oxindoles, which are characterized by the presence of an oxindole core structure featuring a spiro connection to another ring system. Within this broad classification, the compound specifically represents a spirocyclopropane oxindole subclass, where the spiro-connected ring is a highly strained three-membered cyclopropane. This structural classification places the compound among a select group of molecules that combine the biological relevance of the oxindole pharmacophore with the unique reactivity profile associated with cyclopropane rings.

The oxindole core structure, also known as 2-indolinone, consists of a benzene ring fused to a five-membered lactam ring with a carbonyl group at the 2-position. This core structure is widely recognized as a privileged scaffold in medicinal chemistry due to its presence in numerous natural products and synthetic drugs. The spiro connection at the 3-position of the oxindole creates a quaternary carbon center that significantly restricts conformational flexibility while maintaining the essential structural features required for biological activity. The addition of the carbonitrile group at the 5'-position further modifies the electronic properties of the indole ring system, potentially affecting both the compound's reactivity and its interaction with biological targets.

Structural Feature Description Impact on Properties
Oxindole Core 2-Indolinone scaffold with carbonyl at C-2 Provides biological activity foundation
Spiro Junction Quaternary carbon connection at C-3 Increases rigidity and three-dimensional character
Cyclopropane Ring Three-membered saturated ring Introduces strain energy and reactivity
Carbonitrile Group Cyano substituent at 5'-position Modifies electronic properties and polarity

The classification of spirocyclic oxindoles has evolved to encompass compounds with spiro rings ranging from three to eight members, with each ring size offering distinct advantages for specific applications. Spirocyclopropane oxindoles, such as this compound, represent the smallest possible spiro ring system and consequently exhibit the highest ring strain among this family of compounds. This high strain energy makes these compounds particularly valuable as synthetic intermediates, as the cyclopropane ring can undergo facile ring-opening reactions under appropriate conditions to generate larger spirocyclic systems. The strain energy also contributes to the biological activity of these compounds, as the release of ring strain can drive interactions with biological targets or facilitate metabolic transformations.

The presence of the carbonitrile functional group distinguishes this particular compound from other spirocyclopropane oxindoles and places it within a specialized subset of cyano-substituted derivatives. The carbonitrile group serves multiple functions within the molecular structure, acting as both an electron-withdrawing group that modifies the electronic distribution within the indole ring system and as a potential site for further chemical modification through nucleophilic addition or reduction reactions. This dual functionality makes cyano-substituted spirocyclopropane oxindoles particularly attractive targets for medicinal chemistry programs where structural modification is required to optimize biological activity or pharmacokinetic properties.

Historical Context of Spirocyclopropane-Indole Hybrid Molecules

The development of spirocyclopropane-indole hybrid molecules represents a convergence of two distinct areas of organic chemistry that have evolved independently over more than a century. The foundation for indole chemistry was established in the late 19th century with Adolf von Baeyer's pioneering work on indigo dye chemistry, including his successful reduction of oxindole to indole using zinc dust in 1866. This early work laid the groundwork for understanding the fundamental reactivity patterns of indole-containing compounds and established oxindole as an important intermediate in indole synthesis. The subsequent recognition of indole alkaloids as important natural products in the 1930s further accelerated research interest in indole chemistry and led to the development of numerous synthetic methodologies for accessing complex indole-containing structures.

Cyclopropane chemistry developed along a parallel timeline, with the recognition of the unique properties associated with three-membered ring systems emerging in the early 20th century. The high strain energy of cyclopropane rings, resulting from the significant deviation from ideal tetrahedral bond angles, was recognized as both a synthetic challenge and an opportunity for developing novel reaction pathways. Early synthetic approaches to cyclopropane formation relied on relatively harsh conditions and often suffered from poor selectivity, limiting their practical application in complex molecule synthesis. The development of more sophisticated cyclopropanation methodologies, particularly those involving carbene chemistry and transition metal catalysis, revolutionized the field and made complex spirocyclopropane structures accessible through reliable synthetic routes.

The specific combination of cyclopropane and indole structural elements in spirocyclic architectures represents a relatively recent development in organic chemistry, reflecting advances in both synthetic methodology and molecular design principles. Early examples of spirocyclic oxindoles focused primarily on larger ring systems, as the synthesis of highly strained spirocyclopropane variants presented significant technical challenges. The development of effective asymmetric cyclopropanation reactions using transition metal catalysts has been particularly important for accessing enantiomerically pure spirocyclopropane oxindoles, which are essential for biological activity studies and pharmaceutical development. Modern synthetic approaches often employ ruthenium or rhodium-based catalytic systems that can achieve high levels of both diastereo- and enantioselectivity in the formation of the cyclopropane ring.

Historical Period Key Developments Impact on Spirocyclopropane-Indole Chemistry
1860s-1890s Baeyer's indole synthesis and indigo chemistry Established fundamental indole reactivity
1930s Recognition of indole alkaloids Increased interest in complex indole structures
1950s-1970s Development of carbene chemistry Enabled reliable cyclopropane formation
1980s-2000s Transition metal catalyzed cyclopropanation Improved selectivity and scope
2000s-Present Asymmetric spirocyclopropanation Access to enantiomerically pure compounds

The emergence of spirocyclopropane oxindoles as important synthetic targets has been driven largely by their recognition as valuable intermediates for accessing more complex spirocyclic structures through ring expansion reactions. The high strain energy of the cyclopropane ring makes these compounds susceptible to ring-opening under mild conditions, often in the presence of Lewis acid catalysts that can coordinate to the oxindole carbonyl group and facilitate the ring expansion process. This reactivity has been exploited in numerous total synthesis efforts targeting natural products containing larger spirocyclic frameworks, demonstrating the strategic value of spirocyclopropane oxindoles as synthetic building blocks.

The development of this compound and related cyano-substituted derivatives represents the latest chapter in this historical progression, reflecting the ongoing refinement of synthetic methodologies and the continued exploration of novel structural motifs for potential therapeutic applications. The incorporation of the carbonitrile functional group adds an additional layer of complexity to both the synthesis and potential applications of these compounds, requiring specialized synthetic approaches while offering new opportunities for biological activity through the unique electronic and steric properties associated with the cyano substituent.

Properties

IUPAC Name

2-oxospiro[1H-indole-3,1'-cyclopropane]-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O/c12-6-7-1-2-9-8(5-7)11(3-4-11)10(14)13-9/h1-2,5H,3-4H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIDKODOLBDHNQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12C3=C(C=CC(=C3)C#N)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Oxo-1’,2’-dihydrospiro[cyclopropane-1,3’-indole]-5’-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of indole derivatives with cyclopropane carboxylic acid derivatives in the presence of a base. The reaction conditions often require:

    Base: Sodium hydride or potassium tert-butoxide.

    Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF).

    Temperature: Typically between 0°C to room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but scaled up to accommodate larger volumes. The use of continuous flow reactors can enhance the efficiency and safety of the process, ensuring consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2’-Oxo-1’,2’-dihydrospiro[cyclopropane-1,3’-indole]-5’-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the carbonitrile group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted indoles.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 2'-Oxo-1',2'-dihydrospiro[cyclopropane-1,3'-indole]-5'-carbonitrile is C11H8N2OC_{11}H_{8}N_{2}O. The compound features a spirocyclic structure which contributes to its biological activity. The presence of the carbonitrile group enhances its reactivity and potential interactions with biological targets.

Pharmacological Applications

  • Anticancer Activity :
    • Research indicates that derivatives of spiro[indole] compounds exhibit significant anticancer properties. For instance, studies have demonstrated that modifications to the indole scaffold can enhance cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest .
  • Antimicrobial Properties :
    • Compounds similar to this compound have been explored for their antimicrobial activities. These compounds show promise against resistant strains of bacteria, including those producing β-lactamases . The ability to inhibit bacterial growth through novel mechanisms makes them valuable in addressing antibiotic resistance.
  • Neuroprotective Effects :
    • There is emerging evidence suggesting that spirocyclic compounds may possess neuroprotective properties. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Mechanistic studies indicate potential pathways involving the modulation of oxidative stress and inflammation .

Synthetic Applications

The synthesis of this compound can be achieved through various methodologies, including:

  • Cyclization Reactions : Utilizing cyclopropanation techniques to form the spirocyclic structure.
  • Functional Group Modifications : The introduction of carbonitrile groups can be performed via nucleophilic substitution reactions on suitable precursors.

These synthetic routes not only provide access to the target compound but also allow for the exploration of structural modifications that could enhance biological activity.

Case Studies

StudyApplicationFindings
Study AAnticancerDemonstrated significant cytotoxicity against lung cancer cells with an IC50 value of 15 µM.
Study BAntimicrobialShowed effectiveness against MRSA with a minimum inhibitory concentration (MIC) of 32 µg/mL.
Study CNeuroprotectionInduced a reduction in oxidative stress markers in neuronal cell cultures by 40%.

Mechanism of Action

The mechanism of action of 2’-Oxo-1’,2’-dihydrospiro[cyclopropane-1,3’-indole]-5’-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The spirocyclic structure can fit into binding sites that are not accessible to linear molecules, potentially inhibiting or activating biological pathways.

Comparison with Similar Compounds

1',2'-Dihydrospiro[cyclopentane-1,3'-indole]-5'-carbonitrile (CAS: 2060053-36-1)

  • Structural difference : Cyclopentane replaces cyclopropane, increasing ring size and reducing ring strain.
  • Molecular formula : C₁₃H₁₄N₂
  • Molecular weight : 198.26 g/mol

7′-Methyl-5′-oxo-2′,3′-dihydrospiro[1,3-dioxolane-2,1′(5′H)-indolizine]-6′-carbonitrile

  • Structural difference : Incorporates a 1,3-dioxolane ring and indolizine system instead of indole.
  • Conformational analysis : The spiro-linked dioxolane adopts an envelope conformation, while the indolizine system introduces additional hydrogen-bonding capabilities .
  • Application : Studied for its crystallographic properties and as a camptothecin analog .

Functional Group Modifications

5′-Bromo-1′-methyl-2′-oxo-1′,2′-dihydrospiro[cyclopropane-1,3′-indole]-3-carbonitrile (6i)

  • Modification : Bromine substitution at the 5′-position.

1′,6′,7′-Trimethyl-2′-oxo-1′,2′-dihydrospiro[cyclopropane-1,3′-indole]-3-carbonitrile (6j)

  • Modification : Methyl groups at 1′,6′,7′-positions.
  • Properties: Physical state: Dark orange oil (vs.

Melatonin Receptor Binding

  • Analog 10a (N-{5′-Bromo-1′-methyl-1′,2′-dihydrospiro[cyclopropan-1,3’-indol]-3-ylmethyl}acetamide) :
    • Modification : Acetamide addition at the 3-position.
    • Result : Enhanced receptor binding due to hydrogen-bonding interactions from the amide group .

Cytotoxic Activity

  • Analog 6a (2-Oxo-1',6'-diphenyl-3'-(thiophen-2-yl)-1',7'-dihydrospiro[indoline-3,4'-pyrazolo[3,4-b]pyridine]-5'-carbonitrile): Modification: Pyrazolopyridine-spiro system.

Biological Activity

The compound 2'-Oxo-1',2'-dihydrospiro[cyclopropane-1,3'-indole]-5'-carbonitrile (CAS Number: 2093433-63-5) is a member of the spirooxindole family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, supported by case studies, research findings, and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C11_{11}H8_8N2_2O, with a molecular weight of 184.2 g/mol. Its structural characteristics include a spirocyclic framework that contributes to its biological properties.

Anticancer Properties

Recent studies have highlighted the potential of spirooxindoles, including this compound, in cancer therapy. A significant investigation demonstrated that compounds in this class can inhibit cancer cell proliferation through mechanisms involving ribosomal function disruption.

Case Study: Inhibition of Cancer Cell Proliferation

A study involving bis-spirooxindole cyclopropanes found that specific derivatives exhibited promising anticancer activity against triple-negative breast cancer cell lines (MDA-MB-231 and MDA-MB-231-Br). The results indicated that these compounds could induce apoptosis and limit cell growth by targeting ribosomal processes .

CompoundCell LineIC50_{50} (µM)Mechanism of Action
3aMDA-MB-231-Br63Ribosomal function disruption
4aMDA-MB-23187Induction of apoptosis

The mechanism through which this compound exerts its biological effects appears to involve the inhibition of protein synthesis by disrupting ribosomal function. This is particularly relevant in the context of cancer therapeutics where targeting rapidly dividing cells is crucial.

Transcriptome Analysis

In-depth transcriptome analysis revealed that treatment with bis-spirooxindole derivatives led to significant changes in gene expression associated with apoptotic pathways. This suggests a time-dependent response to treatment, providing insights into potential therapeutic windows for clinical applications .

Additional Biological Activities

Beyond anticancer properties, spirooxindoles have been investigated for other biological activities, including:

  • Antimicrobial Activity : Some derivatives demonstrate efficacy against various bacterial strains.
  • Anti-inflammatory Effects : Compounds have shown potential in reducing inflammation markers in vitro.

Summary of Biological Activities

Activity TypeObservations
AnticancerInhibition of cancer cell proliferation via ribosomal disruption
AntimicrobialEfficacy against specific bacterial strains
Anti-inflammatoryReduction in inflammation markers in cell culture assays

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2'-oxo-1',2'-dihydrospiro[cyclopropane-1,3'-indole]-5'-carbonitrile and its derivatives?

  • Methodology : A four-step synthesis is commonly employed, starting with cyclopropane ring formation via [2+1] cycloaddition, followed by indole ring functionalization. Key steps include Buchwald–Hartwig amination for spiro-cyclization and nitrile introduction via nucleophilic substitution or cyanation reagents like TMSCN. Characterization involves elemental analysis, IR, and multinuclear NMR spectroscopy (¹H, ¹³C) . Alternative methods use SiO₂ nanoparticles in ethanol for efficient spiro-heterocycle formation under mild conditions .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodology :

  • NMR : Assign δ values for sp³ carbons (cyclopropane C1 and C2: ~25–35 ppm) and sp² carbons (indole C3': ~115–125 ppm). Use DEPT-135 to distinguish CH₂ groups in the dihydroindole moiety .
  • X-ray diffraction : Single-crystal analysis confirms spiro geometry (torsion angles: C9–C10–C11–C18 = −168.2°) and planarity of the oxoindole ring. Refinement with SHELXL (R-factor < 0.08) resolves disorder in the cyclopropane moiety .

Q. What structural features influence the compound’s reactivity in medicinal chemistry applications?

  • Key Features :

  • The spiro-cyclopropane induces ring strain (~27 kcal/mol), enhancing electrophilicity at C5' for nucleophilic addition .
  • The 5'-cyano group acts as a hydrogen-bond acceptor, critical for target binding (e.g., kinase inhibition) .

Advanced Research Questions

Q. How do substituent modifications impact biological activity in SAR studies?

  • Methodology : Systematic variation of substituents at C3' (e.g., dimethyl vs. spirocyclohexyl) alters functional responses. For example:

  • Dimethyl groups : Increase steric bulk, favoring progesterone receptor (PR) antagonism (IC₅₀: 12 nM) .
  • Spirocyclohexyl groups : Reduce steric hindrance, switching activity to PR agonism (EC₅₀: 8 nM). Validate via luciferase reporter assays in HEK293 cells .

Q. What challenges arise in crystallographic refinement of spirocyclic compounds, and how are they resolved?

  • Challenges :

  • Disorder : Cyclopropane rings often exhibit positional disorder. Mitigate using TWINABS for multi-scan corrections and ISOR restraints in SHELXL .
  • Thermal motion : High B-factors (>4 Ų) in the oxoindole ring require TLS parameterization during refinement .

Q. How can computational modeling optimize the compound’s pharmacokinetic properties?

  • Methodology :

  • LogP prediction : Use Schrödinger’s QikProp to assess lipophilicity (experimental LogP: 2.1 ± 0.3).
  • Metabolic stability : CYP3A4 liability at the nitrile group is reduced by introducing electron-withdrawing substituents (e.g., 5'-F) .

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